4-(Trifluoromethyl)benzamide
Overview
Description
4-(Trifluoromethyl)benzamide is an organic compound with the molecular formula C8H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzamide structure. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(Trifluoromethyl)benzamide typically involves the trifluoromethylation of benzamide derivatives. One common method includes the reaction of 4-(Trifluoromethyl)benzoic acid with ammonia or amines under specific conditions to yield the desired benzamide. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
4-(Trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
4-(Trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: This compound is involved in the synthesis of pharmaceuticals, particularly those requiring the trifluoromethyl group for enhanced biological activity.
Industry: It is used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its effectiveness in pharmaceuticals, where it can inhibit or activate specific enzymes or receptors .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzamide can be compared with other trifluoromethyl-substituted benzamides, such as:
4-(Trifluoromethyl)benzoic acid: Similar in structure but differs in functional group, leading to different reactivity and applications.
4-(Trifluoromethyl)benzylamine: Contains an amine group instead of an amide, affecting its chemical behavior and use in synthesis.
4-(Trifluoromethyl)benzaldehyde: An aldehyde derivative with distinct reactivity patterns compared to the amide .
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right due to its specific chemical structure and reactivity.
Properties
IUPAC Name |
4-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJHBEDHLLBJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172304 | |
Record name | 4-(Trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-90-3 | |
Record name | 4-(Trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1891-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1891-90-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(TRIFLUOROMETHYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD99SHH2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Trifluoromethyl)benzamide interact with biological targets and what are the downstream effects?
A1: this compound and its derivatives have been explored for their interactions with various biological targets. One notable example is its activity as a cyclooxygenase-1 (COX-1) selective inhibitor. [] TFAP (N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide), a derivative of this compound, exhibits potent COX-1 inhibitory activity (COX-1 IC50 = 0.80 ± 0.05 μM) while displaying significantly lower activity against COX-2 (COX-2 IC50 = 210 ± 10 μM). [] This selective inhibition of COX-1 makes TFAP a promising candidate for analgesia with reduced risk of gastric damage, a common side effect associated with non-selective COX inhibitors. [] Additionally, research has shown that MD77, another this compound derivative, can directly bind to the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3) with an IC50 of 17.7 μM. [] This interaction disrupts STAT3 signaling, a pathway frequently dysregulated in various cancers, and leads to anti-proliferative effects in tumor cell lines. []
Q2: What is the structural characterization of this compound?
A2: this compound comprises a benzene ring substituted with a trifluoromethyl group at the para position and an amide group at the first position.
Q3: How does the structure of this compound derivatives influence their biological activity, potency, and selectivity?
A3: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity. For example, in the development of COX-1 selective inhibitors, researchers designed TFAP by mimicking the s-trans conformation of indomethacin within the COX-1 binding site. [] This structural modification led to a significant increase in COX-1 selectivity while maintaining analgesic properties. [] Similarly, for MD77, computational studies were employed to investigate the binding mode within the STAT3 SH2 domain, providing valuable information for further structural optimization and improvement of its inhibitory potency. [] These examples highlight the importance of SAR studies in optimizing the biological activity of this compound derivatives.
Q4: What computational chemistry and modeling approaches have been used to study this compound and its derivatives?
A4: Computational studies played a significant role in understanding the interaction of MD77, a this compound derivative, with the STAT3 SH2 domain. [] While the specific details of these computational studies are not elaborated upon in the abstract, it is plausible that molecular docking simulations were employed to predict the binding mode and estimate the binding affinity of MD77 to the target protein. Such computational approaches are invaluable for guiding the design and optimization of novel this compound derivatives with improved potency and selectivity.
Q5: What are the in vitro and in vivo efficacies of this compound derivatives?
A5: In vitro studies demonstrated that MD77, a this compound derivative, displays significant anti-proliferative activity against various tumor cell lines, highlighting its potential as an anticancer agent. [] This activity is attributed to its ability to directly inhibit STAT3 signaling, a pathway often implicated in tumor cell survival and proliferation. []
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